1,4,7-Triazacyclononane trihydrochloride

Descripción general

Descripción

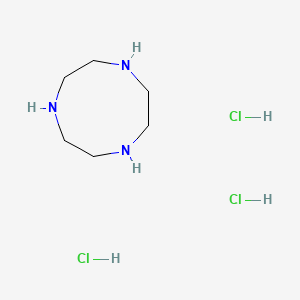

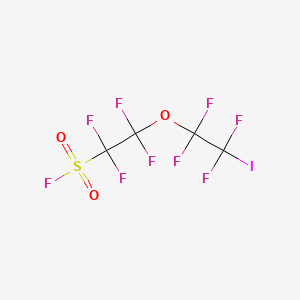

1,4,7-Triazacyclononane trihydrochloride is an off-white to yellow crystalline powder . It is a chelate ring with six phosphate groups and six nitrogen atoms . It has been shown to behave as an irreversible oxidation catalyst for carboxylate and amine molecules .

Molecular Structure Analysis

1,4,7-Triazacyclononane trihydrochloride is a molecular crystal material with abundant hydrogen bonds and high-temperature dielectric switching properties . The space group of the compound is P 2 1 / n at 298 K and Rm at 403 K .Chemical Reactions Analysis

1,4,7-Triazacyclononane trihydrochloride can be used as a reagent to prepare nonadentate ligand, 1,4,7-tris[(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn), which is used to prepare lanthanide complexes with high water solubility and rigid C 3 symmetric structures .Physical And Chemical Properties Analysis

1,4,7-Triazacyclononane trihydrochloride is a solid at 20 degrees Celsius . It has a molecular weight of 238.58 . It is hygroscopic, meaning it absorbs moisture from the air .Aplicaciones Científicas De Investigación

Chelation Therapy Research

1,4,7-Triazacyclononane trihydrochloride: is used in the synthesis of chelating agents for chelation therapy. This therapy is a chemical process in which a synthetic solution—EDTA (ethylenediaminetetraacetic acid) or a natural chelating agent—is injected into the bloodstream to remove heavy metals and/or minerals from the body . Chelating agents synthesized using this compound can bind to specific metals, which is particularly useful in treating heavy metal poisoning.

Lanthanide Complexation for Imaging

The compound serves as a starting material for synthesizing nonadentate ligands like 1,4,7-tris [(6-carboxypyridin-2-yl)methyl]-1,4,7-triazacyclononane (H3tpatcn) , which are used to prepare lanthanide complexes . These complexes have high water solubility and rigid C3 symmetric structures, making them suitable for use in MRI contrast agents and other imaging applications.

Catalysis in Organic Synthesis

Researchers utilize 1,4,7-Triazacyclononane trihydrochloride to create catalysts for organic synthesis reactions. These catalysts can facilitate a variety of chemical transformations, including asymmetric synthesis, which is crucial for producing chiral molecules used in pharmaceuticals .

Sensor Development

This compound is instrumental in developing chemical sensors. By functionalizing 1,4,7-Triazacyclononane , scientists can create sensors that detect specific ions or molecules, which is valuable for environmental monitoring and diagnostic assays .

Nuclear Medicine

In nuclear medicine, 1,4,7-Triazacyclononane trihydrochloride is used to synthesize ligands that can complex with radioisotopes. These complexes are then used as radiotracers in PET scans to diagnose various diseases, including cancer .

Material Science

The compound’s ability to form complexes with various metals makes it useful in material science for creating metal-organic frameworks (MOFs). MOFs have applications in gas storage, separation, and catalysis due to their porous nature .

Pharmaceutical Research

In pharmaceutical research, 1,4,7-Triazacyclononane trihydrochloride is used to develop drug delivery systems. The compound can be used to create stable complexes with therapeutic agents, enhancing their stability and bioavailability .

Analytical Chemistry

As a possible reagent for compleximetric titrations, 1,4,7-Triazacyclononane trihydrochloride exhibits high cation-binding selectivity. This property is exploited in analytical chemistry to determine the concentration of metal ions in a solution .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,4,7-Triazacyclononane trihydrochloride, also known as 1,4,7-triazonane Trihydrochloride, is a chelate ring with six phosphate groups and six nitrogen atoms . It primarily targets the respiratory system, gastrointestinal system, eyes, and skin .

Mode of Action

The compound interacts with its targets by behaving as an irreversible oxidation catalyst for carboxylate and amine molecules . It also has redox potentials in the range of -0.35 to -0.5 volts and can reversibly oxidize inorganic acids with strong electron-donating properties such as phosphoric acid, nitric acid, and sulfuric acid .

Biochemical Pathways

1,4,7-Triazacyclononane trihydrochloride affects the biochemical pathways related to the oxidation of carboxylate and amine molecules . The compound’s ability to reversibly oxidize inorganic acids influences various biochemical pathways, leading to downstream effects that are yet to be fully understood.

Pharmacokinetics

Its impact on bioavailability is likely significant given its role as an oxidation catalyst .

Result of Action

The molecular and cellular effects of 1,4,7-Triazacyclononane trihydrochloride’s action are primarily related to its catalytic role in the oxidation of carboxylate and amine molecules . This can lead to changes in the chemical environment of the cells, potentially affecting various cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4,7-Triazacyclononane trihydrochloride. For instance, the compound is hygroscopic and absorbs moisture from the air . This could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

1,4,7-triazonane;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.3ClH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPMVNQYFPWBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369319 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Triazacyclononane trihydrochloride | |

CAS RN |

58966-93-1 | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Triazacyclononane trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,4,7-Triazacyclononane trihydrochloride interesting for materials science applications?

A1: 1,4,7-Triazacyclononane trihydrochloride stands out due to its switchable dielectric properties, which originate from crystal-crystal phase transitions. [] This means the material can reversibly change its dielectric constant in response to external stimuli like temperature. This characteristic makes it a promising candidate for applications like sensors, actuators, and high-frequency devices.

Q2: What causes the switchable dielectric behavior in 1,4,7-Triazacyclononane trihydrochloride?

A2: The switchable dielectric behavior arises from structural changes within the 1,4,7-Triazacyclononane trihydrochloride crystal lattice during phase transitions. [] While the specific molecular rearrangements require further investigation, these changes influence the material's ability to polarize under an electric field, ultimately affecting its dielectric constant. Understanding these structural changes is key to tailoring materials with specific dielectric switching properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3,5-Di(tert-butyl)-2-hydroxyphenyl]ethan-1-one](/img/structure/B1333363.png)